molecular formula C27H26FN5O4S B2908708 2-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)acetamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 392680-51-2

2-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)acetamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2908708
CAS No.: 392680-51-2
M. Wt: 535.59
InChI Key: VUAUHJMKMFNUKD-UHFFFAOYSA-N
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Description

2-{[4-(4-Fluorophenyl)-5-{[2-(4-Methoxyphenyl)acetamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-Methoxyphenyl)acetamide is a triazole-based acetamide derivative characterized by:

  • A 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 2.
  • A sulfanyl (-S-) linker at position 3, connected to an acetamide moiety bearing a 4-methoxyphenyl group.
  • A methylene bridge at position 5, functionalized with a 2-(4-methoxyphenyl)acetamido group.

Synthetic routes likely involve nucleophilic substitution reactions between triazole thiols and α-halogenated ketones or acetamides, as described in analogous syntheses .

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN5O4S/c1-36-22-11-3-18(4-12-22)15-25(34)29-16-24-31-32-27(33(24)21-9-5-19(28)6-10-21)38-17-26(35)30-20-7-13-23(37-2)14-8-20/h3-14H,15-17H2,1-2H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAUHJMKMFNUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)acetamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the Methoxyphenyl Group: This can be done through an amide coupling reaction using reagents like EDCI or DCC.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated triazole derivatives.

    Substitution: Halogenated or alkylated aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. Its triazole ring and aromatic groups suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. The presence of the triazole ring, known for its bioactivity, makes it a promising candidate for developing new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)acetamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides or esters, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl and methoxyphenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogs:

Compound ID/Name R1 (Position 4) R2 (Position 5) Acetamide Substituent Key References
Target Compound 4-Fluorophenyl [2-(4-Methoxyphenyl)acetamido]methyl N-(4-Methoxyphenyl)
2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-Fluorophenyl)acetamide () 4-Methoxyphenyl 4-tert-Butylphenyl N-(3-Fluorophenyl)
2-{[4-(3-Methylphenyl)-5-[(4-Methylphenyl)sulfanylmethyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-Trifluoromethylphenyl)acetamide () 3-Methylphenyl [(4-Methylphenyl)sulfanyl]methyl N-(2-Trifluoromethylphenyl)
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-Phenoxyphenyl)acetamide () 4-Methylphenyl 4-Chlorophenyl N-(4-Phenoxyphenyl)
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-Fluorophenyl)acetamide () Ethyl Thiophen-2-yl N-(4-Fluorophenyl)

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: The 4-fluorophenyl group (target compound) enhances electrophilicity compared to electron-donating groups like methoxy () or methyl ().
  • Solubility : Methoxy groups improve aqueous solubility due to polarity, whereas tert-butyl () or trifluoromethyl () substituents increase hydrophobicity.
  • Bioactivity : Anti-exudative activity is reported for triazole-acetamides (e.g., ), with substituents influencing potency. For example, 4-fluorophenyl may enhance binding to inflammatory targets compared to chlorophenyl ().

Physicochemical Properties

Melting Points and Stability :

  • The target compound’s melting point is unreported, but analogs range from 207–275°C (e.g., : 238–274°C for similar triazole-acetamides).
  • Crystallinity is influenced by hydrogen bonding; the target compound’s methoxy groups may promote intermolecular interactions akin to N—H···O and C—H···O bonds observed in and .

Spectroscopic Data :

  • IR Spectroscopy : All analogs show N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-S (~650 cm⁻¹) stretches .
  • NMR : Substituents alter chemical shifts. For example, the 4-fluorophenyl group in the target compound would deshield nearby protons, differing from the electron-rich 4-methoxyphenyl in .

Biological Activity

The compound 2-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)acetamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex molecule that incorporates a triazole moiety, which has been associated with various biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Triazole Compounds

Triazoles are a class of compounds known for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory activities. The incorporation of sulfur and nitrogen in their structure enhances their biological efficacy. Recent studies have highlighted the importance of the triazole ring in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of key enzymes or disruption of cell wall synthesis.

Compound TypeTarget PathogenMIC (μg/mL)
Triazole DerivativeS. aureus0.125 - 8
Triazole DerivativeE. coli0.125 - 8

Anticancer Activity

The compound under discussion also shows potential anticancer activity. Studies have indicated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, mercapto-substituted triazoles have been reported to exhibit chemopreventive effects in various cancer models.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazole ring and substituents significantly influence biological activity. Electron-donating groups such as methoxy and fluorine enhance the potency against microbial strains. The presence of a sulfanyl group is particularly noted for its role in increasing antimicrobial efficacy.

Case Studies

  • Antifungal Activity : A study evaluated various triazole derivatives against fungal strains such as Candida albicans. The compound exhibited notable antifungal activity with an MIC comparable to standard antifungal agents like fluconazole .
  • Antibacterial Activity : Another research effort focused on the antibacterial properties of similar compounds against multi-drug resistant strains. The findings suggested that modifications on the phenyl ring significantly increased the antibacterial potency .
  • In Vitro Studies : In vitro assays demonstrated that compounds with a similar structure to the target compound inhibited bacterial growth effectively, outperforming traditional antibiotics in some cases .

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